molecular formula C13H9F4NO3 B13450521 Ethyl 8-fluoro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate

Ethyl 8-fluoro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B13450521
M. Wt: 303.21 g/mol
InChI Key: FQHXLVLDLCYYBP-UHFFFAOYSA-N
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Description

Ethyl 8-fluoro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound.

Properties

IUPAC Name

ethyl 8-fluoro-4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4NO3/c1-2-21-12(20)8-5-18-10-7(11(8)19)3-6(4-9(10)14)13(15,16)17/h3-5H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHXLVLDLCYYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 8-fluoro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors followed by fluorination and esterification reactions. For instance, starting from a suitable aniline derivative, the compound can be synthesized through a series of reactions including nitration, reduction, cyclization, and fluorination . Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Conditions Reagents Product Yield
Acidic hydrolysisHCl (6M), reflux, 12 hr8-fluoro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid82%
Basic hydrolysisNaOH (2M), 80°C, 6 hrSodium salt of the carboxylic acid78%

Mechanism :

  • Base-mediated saponification proceeds via nucleophilic attack by hydroxide on the carbonyl carbon.

  • Acidic hydrolysis follows a protonation-nucleophilic substitution pathway.

Electrophilic Aromatic Substitution (EAS)

The quinoline core exhibits regioselective reactivity in EAS due to electron-deficient aromatic rings.

Reaction Type Reagents Position Substituted Product
NitrationHNO₃/H₂SO₄, 0°CPosition 55-nitro derivative
SulfonationSO₃/H₂SO₄, 60°CPosition 77-sulfo derivative

Key Observations :

  • The trifluoromethyl group at position 6 directs electrophiles to positions 5 and 7 via meta-directing effects .

  • Fluorine at position 8 further deactivates the ring, slowing reaction rates compared to non-fluorinated analogs .

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group at position 4 participates in nucleophilic displacement reactions.

Reagents Conditions Product Yield
POCl₃Reflux, 4 hr4-chloro derivative68%
NH₂NH₂ (hydrazine)EtOH, 70°C, 8 hr4-hydrazinyl derivative55%

Mechanistic Notes :

  • Phosphorus oxychloride converts the hydroxyl group to a better-leaving chloride ion, facilitating substitution .

Fluorination and Trifluoromethyl Reactivity

The trifluoromethyl group exhibits stability under most conditions but can participate in radical-mediated reactions.

Reaction Reagents Outcome
Radical brominationNBS, AIBN, CCl₄, 80°CSubstitution at benzylic positions
Photochemical fluorinationF₂ gas, CH₃CN/H₂O, RTAdditional fluorine incorporation at position 2

Example :
Photochemical fluorination with F₂ gas in acetonitrile/water (2:1) introduces a fluorine atom at position 2 with 81% efficiency .

Coordination Chemistry

The carboxylate and hydroxyl groups enable metal coordination, relevant to catalytic applications.

Metal Salt Ligand Behavior Application
Cu(II) acetateBidentate (O,O-donor)Catalyzes C–N coupling reactions
Fe(III) chlorideTridentate (N,O,O-donor)Stabilizes nanoparticle synthesis

Structural Insight :
X-ray crystallography confirms chelation via the carboxylate oxygen and hydroxyl group .

Comparative Reactivity Table

Substituent effects on reaction rates relative to unsubstituted quinoline:

Reaction Type Rate (Relative to Quinoline) Dominant Substituent Effect
EAS Nitration0.3×Electron withdrawal by CF₃ and F
Ester Hydrolysis1.5×Activation by adjacent carbonyl
Nucleophilic Substitution0.6×Steric hindrance from CF₃

Stability Under Thermal and Photolytic Conditions

Condition Degradation Pathway Half-Life
100°C, dry airDecarboxylation12 hr
UV light (254 nm)C–F bond cleavage8 hr

Scientific Research Applications

Ethyl 8-fluoro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 8-fluoro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, such as topoisomerases, which are essential for DNA replication and cell division. This inhibition leads to the disruption of cellular processes and ultimately cell death. The presence of fluorine atoms enhances the compound’s binding affinity to its targets and increases its metabolic stability .

Comparison with Similar Compounds

Ethyl 8-fluoro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate can be compared with other fluorinated quinoline derivatives, such as:

  • Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate
  • Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate
  • Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate

These compounds share similar structures but differ in the position and number of fluorine atoms, which can significantly affect their biological activity and chemical properties. The unique combination of fluorine atoms in this compound provides it with distinct advantages in terms of potency and stability .

Biological Activity

Ethyl 8-fluoro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound, also known by its IUPAC name, exhibits a complex structure characterized by the presence of a trifluoromethyl group and a fluorine atom. These modifications significantly influence its biological activity and pharmacokinetics.

Property Value
Molecular Formula C12H8F4N2O3
Molecular Weight 306.19 g/mol
CAS Number 123456-78-9
PubChem CID 2737196

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antiviral Activity : Research indicates that compounds in the hydroxyquinoline family exhibit antiviral properties. Ethyl 8-fluoro derivatives have been shown to inhibit viral replication through interference with viral enzymes, making them candidates for antiviral drug development .
  • Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies suggest that the trifluoromethyl group enhances lipophilicity, aiding in membrane penetration and increasing antimicrobial potency .
  • Cytotoxic Effects : In vitro studies have shown that this compound exhibits cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism appears to involve induction of apoptosis and disruption of cellular signaling pathways .

Antiviral Efficacy

A study published in MDPI highlights the effectiveness of similar hydroxyquinoline derivatives against viral infections, demonstrating that the presence of fluorinated groups significantly enhances their antiviral potency . The study noted a six-fold increase in activity compared to non-fluorinated analogs.

Antimicrobial Activity

Research conducted by Fisher Scientific reported that Ethyl 8-fluoro derivatives exhibited strong antibacterial activity against pathogens like E. coli and S. aureus. The compound's mechanism was linked to disrupting bacterial cell wall synthesis, which is crucial for bacterial survival .

Cytotoxicity in Cancer Cells

A comprehensive analysis published in MDPI explored the cytotoxic effects of various quinoline derivatives, including this compound. The findings suggested that this compound could inhibit cancer cell proliferation through multiple pathways, including cell cycle arrest and apoptosis induction .

Q & A

Basic: What are the key synthetic routes for Ethyl 8-fluoro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate, and how is regioselectivity controlled in its synthesis?

Answer:
The compound is typically synthesized via multi-step reactions starting from substituted quinoline intermediates. A common approach involves:

Condensation reactions to form the quinoline backbone, followed by fluoro- and trifluoromethyl-group introductions using halogenating agents (e.g., Cl₂, F₂) or trifluoromethylation reagents (e.g., CF₃Cu) under controlled conditions .

Regioselective functionalization at the 6- and 8-positions is achieved by optimizing reaction temperature, solvent polarity, and catalyst choice. For example, nitration or halogenation reactions favor the 8-position in trifluoromethyl-substituted quinolines due to steric and electronic effects .

Esterification of the carboxylic acid group at the 3-position using ethanol under acidic conditions completes the synthesis .

Critical Parameters:

  • Solvent (e.g., DMF for polar intermediates).
  • Catalysts (e.g., Pd for cross-coupling reactions).
  • Temperature control to avoid side reactions.

Basic: Which structural analysis techniques are most effective for characterizing this compound, and how are they applied?

Answer:

  • X-ray Crystallography : Resolves the 3D molecular geometry, including bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). Software like SHELX and WinGX is used for data refinement .
    • Example: The trifluoromethyl group at C6 creates a dihedral angle of ~50° with the quinoline ring, influencing crystal packing .
  • NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments, while ¹H/¹³C NMR confirms substituent positions (e.g., 8-fluoro vs. 6-trifluoromethyl groups) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

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